molecular formula C16H22ClN3OS B1443596 3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride CAS No. 1361112-51-7

3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride

Cat. No. B1443596
M. Wt: 339.9 g/mol
InChI Key: YWHJHZDNLLHQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thieno[2,3-b]pyridine ring system is a fused ring system that contains sulfur and nitrogen heteroatoms . The cyclohexyl ring is a six-membered carbon ring, and the aminomethyl group (-NH2) is a basic functional group that can participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The aminomethyl group could act as a nucleophile in reactions, and the carboxylic acid methylamide group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the aminomethyl group and the carboxylic acid methylamide group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Heterocyclic Compounds in CNS Drug Synthesis

Research on functional chemical groups has highlighted the significance of heterocycles, including those with nitrogen, sulfur, and oxygen atoms, in synthesizing compounds with potential Central Nervous System (CNS) activity. Such studies are foundational for developing novel drugs that might address a range of CNS disorders, from depression to convulsions, without the adverse effects common to many current CNS drugs (Saganuwan, 2017).

Ionic Liquids in Organic Solvent and Water Separation

In the realm of chemistry, ionic liquids have been evaluated for their capacity to separate organic solvents and water, indicating their potential utility in refining and chemical synthesis processes. This research has implications for the development of more efficient methods for separating complex mixtures in pharmaceutical synthesis (Domańska, Wlazło, & Karpińska, 2016).

Analysis of Heterocyclic Aromatic Amines

The analysis of heterocyclic aromatic amines, such as PhIP, has been crucial in understanding their biological effects and potential carcinogenicity. This work underpins efforts to assess the safety of pharmaceuticals and foodstuffs, highlighting the importance of analytical methods in ensuring the safety of compounds (Teunissen et al., 2010).

Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, showcases the trend towards using sustainable resources in drug synthesis. Its diverse functional groups allow for the synthesis of various drugs, offering pathways to more environmentally friendly and cost-effective pharmaceutical manufacturing processes (Zhang et al., 2021).

Hybrid Catalysts in Medicinal Chemistry

The use of hybrid catalysts for synthesizing medicinal compounds, such as pyranopyrimidines, has been explored. These catalysts facilitate the development of complex molecules, underlining the ongoing innovation in pharmaceutical synthesis to create more effective and targeted therapies (Parmar, Vala, & Patel, 2023).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-[4-(aminomethyl)cyclohexyl]-N-methylthieno[2,3-b]pyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS.ClH/c1-18-15(20)14-13(11-6-4-10(9-17)5-7-11)12-3-2-8-19-16(12)21-14;/h2-3,8,10-11H,4-7,9,17H2,1H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHJHZDNLLHQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C2=C(S1)N=CC=C2)C3CCC(CC3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 2
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 3
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 4
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 5
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 6
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.